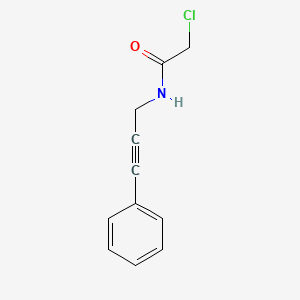

2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(3-phenylprop-2-ynyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-9-11(14)13-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,8-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXLZQHFKKZOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

mechanism of action for phenylpropargyl chloroacetamide inhibitors

An In-Depth Technical Guide to the Mechanism of Action of Phenylpropargyl Chloroacetamide Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of phenylpropargyl chloroacetamide inhibitors, a class of covalent modifiers with significant potential in chemical biology and drug discovery. We will delve into the core principles of their reactivity, the methodologies for identifying their protein targets, and the biochemical techniques used to characterize their interactions.

Introduction: The Rise of Covalent Inhibitors

A Paradigm Shift in Drug Discovery

The "single target, single disease" model has long dominated drug discovery. However, the complexity of disease networks and the emergence of drug resistance have highlighted the limitations of this approach.[1] Covalent inhibitors, which form a stable, irreversible bond with their target protein, offer a compelling alternative.[2][3] This irreversible nature can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that have been traditionally considered "undruggable."[4][5]

The Chloroacetamide Warhead: A Tool for Irreversible Inhibition

At the heart of many covalent inhibitors lies an electrophilic "warhead" that reacts with a nucleophilic amino acid residue on the target protein. The chloroacetamide group is a prominent example of such a warhead, known for its ability to selectively target cysteine residues.[2][3] While sometimes considered highly reactive, this property can be advantageous for ensuring the formation of an irreversible covalent bond, which is crucial for unambiguous detection of target engagement.[2] The reactivity of the chloroacetamide warhead can be modulated to improve selectivity and reduce off-target effects.[2]

Phenylpropargyl Chloroacetamides: Structure and General Reactivity

Phenylpropargyl chloroacetamide inhibitors incorporate the chloroacetamide warhead into a broader chemical scaffold. The phenylpropargyl group, while not directly involved in the covalent reaction, contributes to the overall shape, and physicochemical properties of the molecule, influencing its binding affinity and selectivity for the target protein. The fundamental mechanism of action, however, is driven by the chloroacetamide moiety.

Core Mechanism of Action: Covalent Targeting of Cysteine Residues

The Nucleophilic Nature of Cysteine

Cysteine is a common target for covalent inhibitors due to the high nucleophilicity of its thiol group (-SH).[3] Under physiological conditions, the thiol group can be deprotonated to the more reactive thiolate anion (-S⁻), which is a potent nucleophile. The reactivity of a particular cysteine residue is influenced by its local protein microenvironment, including its pKa and accessibility.

The Electrophilic Attack: An SN2 Reaction

The mechanism of action of phenylpropargyl chloroacetamide inhibitors involves a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic sulfur atom of a cysteine residue attacks the electrophilic carbon atom of the chloroacetamide's C-Cl bond. This attack leads to the displacement of the chloride leaving group and the formation of a stable thioether bond between the inhibitor and the protein.

Caption: Covalent modification of a cysteine residue by a chloroacetamide inhibitor.

Factors Influencing Reactivity and Selectivity

The reactivity and selectivity of a phenylpropargyl chloroacetamide inhibitor are not solely determined by the chloroacetamide warhead. Several factors play a crucial role:

2.3.1 Intrinsic Reactivity of the Chloroacetamide

The electronic properties of the substituents on the acetamide can influence the electrophilicity of the warhead.[6] However, a balance must be struck; a highly reactive warhead may lead to off-target effects, while a less reactive one may not efficiently label the intended target.

2.3.2 The Protein Microenvironment

The non-covalent interactions between the inhibitor and the protein's binding pocket are critical for positioning the chloroacetamide warhead in close proximity to the target cysteine residue. This initial non-covalent binding step is a key determinant of selectivity.[3] The local environment of the cysteine, including the presence of nearby acidic or basic residues, can also modulate its nucleophilicity.

Target Identification and Validation: The Power of Activity-Based Protein Profiling (ABPP)

A major challenge in the development of covalent inhibitors is the identification of their protein targets. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that addresses this challenge by enabling the direct assessment of the functional state of enzymes in complex biological systems.[7][8]

Principles of Activity-Based Protein Profiling

ABPP utilizes chemical probes that consist of three key components: a reactive group (the "warhead"), a linker, and a reporter tag.[1] The reactive group, such as a chloroacetamide, covalently binds to the active site of an enzyme. The reporter tag, which can be a fluorophore or a biotin handle, allows for the detection and enrichment of the labeled proteins.[8]

Phenylpropargyl Chloroacetamide-Based Probes in ABPP

Phenylpropargyl chloroacetamide inhibitors can be readily converted into ABPP probes by incorporating a reporter tag, often through a "clickable" alkyne group on the phenylpropargyl moiety. This allows for the use of bioorthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a reporter tag after the probe has labeled its protein targets.

Caption: General structure and workflow of an ABPP probe.

Experimental Workflow for Target Identification using isoTOP-ABPP

Isotopic-tagged optimized probes for activity-based protein profiling (isoTOP-ABPP) is a quantitative mass spectrometry-based technique that allows for the proteome-wide identification of inhibitor targets.[4][8]

3.3.1 Step-by-Step Protocol

-

Cell/Lysate Treatment: A control sample is treated with a vehicle (e.g., DMSO), while the experimental sample is treated with the phenylpropargyl chloroacetamide inhibitor.

-

Probe Labeling: Both samples are then incubated with a phenylpropargyl chloroacetamide-based ABPP probe containing an alkyne handle. The inhibitor will compete with the probe for binding to its target proteins.

-

Click Chemistry: The proteomes from both samples are then subjected to click chemistry. The control sample is reacted with a "heavy" isotopic tag (e.g., containing ¹³C), and the experimental sample is reacted with a "light" isotopic tag (e.g., containing ¹²C).

-

Sample Combination and Enrichment: The two proteomes are combined, and the biotin-tagged proteins are enriched using avidin affinity chromatography.

-

Proteomic Analysis: The enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The relative abundance of the heavy and light isotopic pairs for each identified peptide is quantified. A decrease in the light-to-heavy ratio for a particular protein in the inhibitor-treated sample indicates that the inhibitor has engaged that protein.

Case Studies: Unraveling the Targets of Phenylpropargyl Chloroacetamide Inhibitors

The power of ABPP in identifying the targets of chloroacetamide-based inhibitors is demonstrated in several key studies.

3.4.1 Case Study 1: Inhibition of the RNA-Binding Protein NONO

Through an integrated approach of phenotypic screening and cysteine-directed ABPP, a chloroacetamide inhibitor was found to stereoselectively suppress androgen receptor (AR) signaling in prostate cancer cells.[7] The target was identified as the RNA-binding protein NONO, with the inhibitor covalently modifying cysteine 145.[7] This modification was shown to stabilize NONO-mRNA complexes, ultimately impairing AR transcription.[7]

3.4.2 Case Study 2: Targeting TEAD Transcription Factors

A fragment library screening of chloroacetamide electrophiles identified new scaffolds that covalently bind to a conserved cysteine in the palmitate-binding pocket of TEAD transcription factors.[9] This covalent modification disrupts the interaction between TEAD and its co-activator YAP1, a key interaction in the Hippo signaling pathway, which is often dysregulated in cancer.[9]

3.4.3 Case Study 3: Inhibition of Bacterial MurA Enzyme

The enzyme MurA, which catalyzes the first committed step in peptidoglycan biosynthesis, is a validated target for antibacterial drugs.[10] A library of fragment-sized chloroacetamide compounds was screened, leading to the identification of several new E. coli MurA inhibitors.[10] Mass spectrometry confirmed that the most potent inhibitor formed a covalent bond with the active site cysteine (Cys115) of the MurA enzyme.[10]

Biochemical Characterization of Covalent Inhibition

Once a target has been identified, further biochemical and structural studies are necessary to fully characterize the covalent interaction.

Time-Dependent Inhibition Assays

A hallmark of irreversible inhibitors is their time-dependent inhibition of enzyme activity. By pre-incubating the enzyme with the inhibitor for varying amounts of time before adding the substrate, the rate of covalent modification (kinact) can be determined.

Mass Spectrometry for Confirmation of Covalent Adducts

Intact protein mass spectrometry or peptide mapping experiments can be used to confirm the formation of the covalent adduct and to pinpoint the exact site of modification. The mass of the modified protein or peptide will be increased by the mass of the inhibitor.

Structural Biology: Visualizing the Covalent Bond

X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information on the inhibitor-protein complex, allowing for the direct visualization of the covalent bond between the chloroacetamide and the cysteine residue.[11] This structural information is invaluable for understanding the molecular basis of inhibition and for guiding the rational design of more potent and selective inhibitors.

Summary and Future Perspectives

The Versatility of Phenylpropargyl Chloroacetamide Inhibitors

Phenylpropargyl chloroacetamide inhibitors are a versatile class of covalent modifiers that have proven to be invaluable tools in chemical biology and drug discovery. Their ability to form stable, irreversible bonds with cysteine residues, combined with the power of ABPP for target identification, has enabled the discovery of novel inhibitors for a wide range of protein targets.

Emerging Applications and Future Directions

The development of new chloroacetamide-based warheads with tuned reactivity and improved selectivity is an active area of research.[2] Furthermore, the application of these inhibitors is expanding beyond traditional enzyme targets to include other protein classes, such as transcription factors and RNA-binding proteins. As our understanding of the proteome and its role in disease continues to grow, phenylpropargyl chloroacetamide inhibitors will undoubtedly play an increasingly important role in the development of the next generation of precision medicines.

References

-

Niphakis, M. J., & Cravatt, B. F. (2014). Ligand Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry, 83, 341-377. [Link]

-

Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Nature Chemical Biology, 6(11), 809-819. [Link]

-

Nomura Research Group. (n.d.). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. [Link]

-

Plant Chemetics Laboratory. (n.d.). Activity-based Protein Profiling. [Link]

-

Zhou, B., et al. (2017). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 8, 831. [Link]

-

Wikipedia. (n.d.). Activity-based proteomics. [Link]

-

Meroueh, S. O., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]

-

Böger, P. (2004). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. Zeitschrift für Naturforschung C, 59(7-8), 561-568. [Link]

-

Zhang, R., et al. (2020). Target identification of natural medicine with chemical proteomics approach. Acta Pharmaceutica Sinica B, 10(5), 754-770. [Link]

-

Böger, P., et al. (2000). Towards the primary target of chloroacetamides - New findings pave the way. Pest Management Science, 56(6), 497-508. [Link]

-

Singh, A., & Singh, S. (2023). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Current Drug Discovery Technologies, 20(1), 1-13. [Link]

-

Ardini, E., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 248. [Link]

-

Zidar, N., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Bioorganic & Medicinal Chemistry, 75, 117075. [Link]

-

ResearchGate. (n.d.). Chemical probes for target identification. [Link]

-

LeadArt Biotechnologies. (n.d.). Target Identification and Binding Site Recognition. [Link]

-

Löffler, M., et al. (2022). Discovery and Characterization of Synthesized and FDA-Approved Inhibitors of Clostridial and Bacillary Collagenases. ACS Infectious Diseases, 8(11), 2314-2326. [Link]

-

Zhang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7808. [Link]

-

El-Gazzar, M. G., et al. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Journal of Medicinal Chemistry, 65(21), 14740-14763. [Link]

-

Hori, T., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14353-14366. [Link]

-

Xiang, L., & Moore, B. S. (2005). Biochemical characterization of a prokaryotic phenylalanine ammonia lyase. Journal of Bacteriology, 187(12), 4286-4289. [Link]

-

London, N., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(5), 3046-3056. [Link]

-

ResearchGate. (n.d.). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. [Link]

-

Löffler, M., et al. (2022). Discovery and Characterization of Synthesized and FDA-Approved Inhibitors of Clostridial and Bacillary Collagenases. ACS Infectious Diseases, 8(11), 2314-2326. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chloroacetamides - Enamine [enamine.net]

- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]

- 4. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 6. researchgate.net [researchgate.net]

- 7. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 9. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and explore its potential as a versatile building block in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Molecular Identification and Physicochemical Properties

This compound is a halogenated N-propargyl amide. The presence of a reactive chloroacetyl group and a propargyl moiety makes it a valuable intermediate for further chemical modifications.

Table 1: Chemical Identifiers and Computed Properties

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₀ClNO |

| Canonical SMILES | O=C(CCl)NCC#Cc1ccccc1 |

| InChIKey | YJLGXODHUFJXSS-UHFFFAOYSA-N |

| Molecular Weight | 207.66 g/mol |

| Topological Polar Surface Area | 29.1 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

Note: The physicochemical properties are computationally predicted and serve as a guideline.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a straightforward N-acylation reaction. This process involves the reaction of 3-phenylprop-2-yn-1-amine with chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

A common and efficient method for this transformation utilizes a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction to completion.[1]

Experimental Protocol: N-Acylation of 3-phenylprop-2-yn-1-amine

This protocol is adapted from established methods for the synthesis of N-aryl amides.[1]

Materials:

-

3-phenylprop-2-yn-1-amine

-

Chloroacetyl chloride

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice-salt bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-phenylprop-2-yn-1-amine (1 equivalent) in anhydrous THF.

-

Add DBU (0.2 equivalents) to the solution.

-

Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.

-

Add chloroacetyl chloride (1.02 equivalents) dropwise via a dropping funnel, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, remove the cooling bath and continue stirring the reaction mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water.

-

The product will precipitate out of the solution. Collect the solid by filtration and wash thoroughly with cold water.

-

Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Causality of Experimental Choices:

-

Anhydrous THF: THF is an excellent solvent for this reaction as it is inert to the reactants and dissolves both the amine and the acyl chloride. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

-

DBU as a Base: DBU is a non-nucleophilic base that effectively scavenges the HCl produced during the reaction without competing with the amine in reacting with the chloroacetyl chloride.[1]

-

Low-Temperature Addition: The dropwise addition of chloroacetyl chloride at low temperatures is a critical step to control the exothermic nature of the acylation reaction and to minimize the formation of side products.[2]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Development

The structural motifs present in this compound make it a highly attractive scaffold for the development of novel therapeutic agents.

The Propargylamine Moiety: A Privileged Scaffold

The propargylamine group is a key pharmacophore in several approved drugs, particularly those targeting neurological disorders.[3] For instance, rasagiline and selegiline are irreversible monoamine oxidase B (MAO-B) inhibitors used in the treatment of Parkinson's disease.[3] The propargyl group is crucial for their mechanism of action, forming a covalent bond with the flavin cofactor of the enzyme. The neuroprotective effects of some propargylamines are also attributed to this moiety, independent of their MAO-B inhibition.[3]

The Chloroacetamide Group: A Versatile Handle for Further Functionalization

The chloroacetamide functionality is a reactive electrophilic group that can readily undergo nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.[4][5] This versatility is a significant advantage in the hit-to-lead and lead optimization phases of drug discovery.

Potential Therapeutic Targets

Given the pharmacological importance of both the propargylamine and chloroacetamide moieties, derivatives of this compound could be explored for a range of therapeutic applications, including:

-

Neurodegenerative Diseases: As potential MAO inhibitors or for their neuroprotective properties.[3][6]

-

Oncology: The chloroacetyl group can act as a warhead for covalent inhibitors of various enzymes implicated in cancer.

-

Antimicrobial Agents: The ability to introduce diverse functionalities could lead to the discovery of novel antibacterial or antifungal compounds.

Logical Relationship Diagram: From Scaffold to Potential Drug Candidate

Caption: Logical progression from the core scaffold to potential therapeutic applications.

Safety and Handling

As a chloroacetamide derivative, this compound should be handled with care. Chloroacetyl chloride, a reactant in its synthesis, is highly toxic and corrosive.[5] While specific toxicity data for the title compound is not available, it is prudent to treat it as a potentially hazardous substance.

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a molecule with significant potential as a building block in medicinal chemistry. Its straightforward synthesis and the presence of two highly versatile functional groups, the propargylamine and the chloroacetamide moieties, make it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases. Further research into the synthesis of its derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this promising scaffold.

References

- Downey Group. (2023, August 25). New Propargyl Amide Synthesis Published!

- Petchey, M., & Grogan, G. (2019). Enzyme‐Catalysed Synthesis of Secondary and Tertiary Amides.

-

Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

- Fujita, K., et al. (1996). A facile synthesis of 3,4-dienamides by the reaction of propargyl alcohols with cyclic amide acetals, and their stereoselective rearrangement to 2(E),4(Z)-dienamides promoted with alumina. Total synthesis of isochavicine. Journal of the Chemical Society, Perkin Transactions 1.

- Binda, C., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances.

- Rautio, J., et al. (2008). Prodrugs for Amines. PMC.

-

PubChem. (n.d.). 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). Retrieved from [Link]

- Chi, H. K., et al. (2024). Synthesis of Propargyl Compounds and Their Cytotoxic Activity.

- Jacobs, W. A., & Heidelberger, M. (1917).

-

PubChem. (n.d.). N-(1-Phenylprop-2-yn-1-yl)acetamide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Chloro-N-(prop-2-yn-1-yl)acetamide. Retrieved from [Link]

- Kumar, S., et al. (2012). A facile amidation of chloroacetyl chloride using DBU. Journal of Chemical and Pharmaceutical Research.

-

Inxight Drugs. (n.d.). 2-(4-CHLORO-PHENYL)-N-(2-(3-HYDROXY-4-PROP-2-YNYLOXY-PHENYL)-ETHYL)-2-PROP-2-YNYLOXY-ACETAMIDE. Retrieved from [Link]

-

Reddit. (2025, October 27). Acylation with chloroacetyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-[3-(3-phenylpropoxy)phenyl]acetamide. Retrieved from [Link]

- Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. reddit.com [reddit.com]

- 3. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide, a valuable intermediate in organic synthesis and drug discovery. The protocol details the N-acylation of 3-phenylprop-2-yn-1-amine with chloroacetyl chloride. This guide is designed to be a self-validating system, offering not just a series of steps, but a thorough explanation of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics. All procedures are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of N-Propargyl Amides

N-propargyl amides, such as the target molecule this compound, are versatile building blocks in medicinal chemistry. The propargylamine moiety is found in a variety of bioactive compounds, including potent neuroprotective agents like selegiline and rasagiline, which are used in the treatment of Parkinson's disease.[1] The presence of the terminal alkyne group allows for further functionalization through reactions like "click chemistry," making these compounds highly valuable for creating more complex molecular architectures.[2] The chloroacetamide group, in turn, introduces a reactive electrophilic site, enabling subsequent nucleophilic substitution reactions for the construction of diverse compound libraries.[3]

The synthesis described herein is a classic nucleophilic acyl substitution, a fundamental transformation in organic chemistry for the formation of a stable amide bond.[3][4] Chloroacetyl chloride is a highly reactive and cost-effective acylating agent, making it a common choice for this type of transformation.[3][4]

Reaction Scheme

The synthesis of this compound is achieved through the reaction of 3-phenylprop-2-yn-1-amine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Chemical Equation:

C₆H₅C≡CCH₂NH₂ + ClCOCH₂Cl → C₆H₅C≡CCH₂NHCOCH₂Cl + HCl (3-Phenylprop-2-yn-1-amine + Chloroacetyl Chloride → this compound + Hydrogen Chloride)

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| 3-Phenylprop-2-yn-1-amine | ≥97% | Commercially Available | Can be synthesized via various methods, including the A3 coupling reaction.[5] |

| Chloroacetyl Chloride | ≥98% | Commercially Available | Highly corrosive and moisture-sensitive.[6][7] Handle with extreme care under an inert atmosphere. |

| Triethylamine (TEA) | ≥99%, anhydrous | Commercially Available | Acts as a base to scavenge HCl. Must be dry. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Reaction solvent. Must be dry. |

| Saturated Sodium Bicarbonate Solution | ACS Grade | In-house preparation | For aqueous workup. |

| Brine (Saturated NaCl solution) | ACS Grade | In-house preparation | For aqueous workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying the organic phase. |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available | For NMR analysis. |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon) with a bubbler

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Glass funnels and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (e.g., nitrile).

Experimental Protocol: A Step-by-Step Guide

Safety Precautions: A Critical Overview

Chloroacetyl chloride is highly toxic, corrosive, and reacts violently with water. [6][7] It causes severe skin burns and eye damage and is toxic if inhaled or swallowed.[6][7] All manipulations involving chloroacetyl chloride must be performed in a well-ventilated fume hood.[6] Wear appropriate PPE at all times.[6][7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Propargylamines can be hazardous and should be handled with care. Ensure adequate ventilation and avoid inhalation or skin contact.

Reaction Setup and Execution

-

Preparation of the Amine Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-phenylprop-2-yn-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to ensure good stirring (approximately 10-15 mL per mmol of the amine).

-

Causality Explanation: The use of a flame-dried flask and anhydrous solvent is crucial to prevent the violent reaction of chloroacetyl chloride with water, which would also consume the reagent and reduce the yield.[6] Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

-

-

Cooling the Reaction Mixture: Cool the flask in an ice bath to 0 °C.

-

Causality Explanation: The acylation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate, minimize side reactions, and improve the selectivity of the N-acylation.

-

-

Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Causality Explanation: Slow, dropwise addition is essential to maintain control over the exothermic reaction. A rapid addition can lead to an uncontrolled temperature increase and the formation of byproducts.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is complete when the starting amine spot is no longer visible.

-

Causality Explanation: TLC is a quick and effective method to monitor the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.

-

Workup and Purification

-

Quenching the Reaction: Once the reaction is complete, cool the mixture again in an ice bath and slowly add water to quench any remaining chloroacetyl chloride.

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x volume of organic layer), water (2 x volume of organic layer), and brine (1 x volume of organic layer).

-

Causality Explanation: The sodium bicarbonate wash neutralizes any remaining acidic species, including excess HCl and any hydrolyzed chloroacetyl chloride. The water and brine washes remove water-soluble impurities and salts.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound as a solid.[8][9] Column chromatography on silica gel can also be employed if recrystallization is not effective.[8]

-

Causality Explanation: Recrystallization is often the preferred method for purifying solid amides as it can be less product-intensive than column chromatography.[8] The choice of solvent is critical for effective purification.

-

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization

The expected yield of the pure product is typically in the range of 80-95%, depending on the purity of the starting materials and the careful execution of the protocol. The final product, this compound, should be a solid at room temperature.

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O stretch and the N-H stretch.

-

Melting Point Determination: A sharp melting point range is indicative of a pure compound.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | - Wet reagents or solvents. - Inactive chloroacetyl chloride (hydrolyzed). - Insufficient base. | - Ensure all glassware is flame-dried and solvents are anhydrous. - Use a fresh bottle of chloroacetyl chloride. - Ensure the correct stoichiometry of triethylamine is used. |

| Formation of multiple products (observed by TLC) | - Reaction temperature was too high. - Rapid addition of chloroacetyl chloride. | - Maintain the reaction temperature at 0 °C during the addition. - Add the chloroacetyl chloride solution slowly and dropwise. |

| Difficulty in purification by recrystallization | - Inappropriate solvent system. | - Screen different solvent systems (e.g., ethanol/water, ethyl acetate/hexane, isopropanol). - If recrystallization fails, purify by column chromatography on silica gel. |

References

-

Suryawanshi, M. R., et al. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. [Link]

-

MDPI. (2023, August 26). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules. [Link]

-

Material Safety Data Sheet. (n.d.). Chloroacetyl Chloride. [Link]

-

Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

-

Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

-

Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]

-

Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. [Link]

-

SciSpace. (2019, April 16). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. [Link]

-

ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]

-

ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide and...[Link]

-

Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]

-

Pakistan Journal of Pharmaceutical Sciences. (1988). SYNTHESIS OF CHLORPROPAMIDE-N1-(2, 3, 4, 6-TETRA-O. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

The Journal of Organic Chemistry. (2023, February 6). Intramolecular Cyclization of N-Propargylic Amides without Transition-Metal Catalysis for Synthesis of Fluoroalkylated Oxa. [Link]

-

Rasayan Journal of Chemistry. (n.d.). AN EFFICIENT SYNTHESIS OF 2-(3-ARYL-1,2,4-OXADIAZOL- 5-YL)-N-PHENYLACETAMIDE DERIVATIVES. [Link]

-

Reddit. (2025, October 27). Acylation with chloroacetyl chloride : r/AskChemistry. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

-

National Institutes of Health. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. [Link]

- Google Patents. (n.d.). Method of preparing 2-(phenylamino)

-

Semantic Scholar. (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. phytojournal.com [phytojournal.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. lobachemie.com [lobachemie.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

cysteine alkylation methods using 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide

Application Note: Cysteine Alkylation & Target Validation using 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide

Introduction

This guide details the experimental protocols for using This compound (referred to herein as CPPA ) in cysteine alkylation assays.

CPPA is a representative Covalent Fragment containing two distinct functional motifs:

-

Chloroacetamide Warhead: An electrophile that reacts irreversibly with nucleophilic cysteine residues via an

mechanism. -

Internal Alkyne (Phenylpropynyl) Handle: A rigid, hydrophobic structural element. Unlike terminal alkynes, this internal alkyne is sterically hindered and generally unreactive in standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Critical Technical Distinction: Because CPPA lacks a fluorophore or a standard "clickable" terminal alkyne, it cannot be visualized directly on SDS-PAGE. Therefore, this guide focuses on Competitive Activity-Based Protein Profiling (isoTOP-ABPP) and Direct Mass Spectrometry to validate its binding.

Chemical Mechanism & Properties

Reaction Mechanism:

The chloroacetamide group undergoes nucleophilic attack by the thiolate anion (

Physicochemical Data:

-

IUPAC Name: this compound

-

Formula:

-

Molecular Weight (MW): 221.66 g/mol

-

Alkylation Mass Shift (

M): +185.22 Da (Adduct formation results in loss of HCl).-

Calculation: MW(CPPA) - MW(HCl) =

Da. -

Correction: The protein loses H (

), the probe loses Cl ( -

Accurate Mass Shift for MS Search: +172.076 Da .

-

Experimental Workflows

Method A: Competitive Gel-Based ABPP

Best for: Determining potency (

Principle: CPPA is incubated with the proteome first. Subsequently, a broad-spectrum fluorescent probe (e.g., IA-Rhodamine ) is added. Cysteines alkylated by CPPA will be blocked, preventing IA-Rhodamine binding. Target engagement is visualized as a loss of fluorescence on the gel.

Reagents:

-

Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitors (EDTA-free).

-

CPPA Stock: 10 mM in DMSO.

-

Reporter Probe: Iodoacetamide-Rhodamine (IA-Rhodamine), 50 µM stock in DMSO.

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

Protocol:

-

Lysate Preparation: Dilute cell lysate to 1 mg/mL in Lysis Buffer.

-

CPPA Treatment:

-

Aliquot lysate into 50 µL samples.

-

Add CPPA at varying concentrations (e.g., 1, 10, 50, 100 µM).

-

Include a DMSO-only control (0 µM CPPA).

-

Incubate for 1 hour at Room Temperature (RT) or 37°C.

-

-

Chase Reaction:

-

Add IA-Rhodamine to all samples (Final concentration: 1 µM).

-

Incubate for 30 minutes at RT in the dark.

-

-

Quenching:

-

Add 4x SDS-PAGE Loading Buffer (containing

-mercaptoethanol). -

Boil samples at 95°C for 5 minutes.

-

-

Analysis:

-

Resolve on 10% SDS-PAGE.

-

Scan gel on a fluorescent scanner (e.g., ChemiDoc, Typhoon) at appropriate excitation/emission (Rhodamine: 532/580 nm).

-

Result: Bands that disappear with increasing CPPA concentration represent targets engaged by the molecule.

-

Method B: Direct LC-MS/MS Mapping (Intact or Digested)

Best for: Identifying the specific cysteine residue modified.

Protocol:

-

Incubation: Incubate purified protein (5-10 µM) with CPPA (50-100 µM) in PBS (pH 7.4) for 2 hours at RT.

-

Quenching: Add DTT (10 mM final) to quench unreacted chloroacetamide.

-

Digestion (for Peptide Mapping):

-

Denature: 8M Urea.

-

Reduce: 5 mM TCEP, 30 min, RT.

-

Alkylate (Cap): 10 mM Iodoacetamide (to cap unmodified cysteines), 30 min, dark.

-

Dilute Urea to <1M.

-

Digest: Trypsin (1:50 enzyme:protein ratio), overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Analyze on high-resolution MS (e.g., Orbitrap).

-

-

Data Search Parameters:

-

Variable Modification: Cysteine (+172.076 Da).

-

Fixed Modification: Carbamidomethylation (+57.02 Da) on unmodified cysteines (from Step 3 capping).

-

Validation: Look for the characteristic loss of the phenyl-propargyl group in MS2 fragmentation if applicable.

-

Visualization of Pathways & Workflows

Figure 1: Chemical Mechanism of Cysteine Alkylation by CPPA

Caption: Mechanism of irreversible cysteine alkylation via nucleophilic substitution (

Figure 2: Competitive ABPP Workflow for Target Validation

Caption: Competitive ABPP workflow. CPPA binding prevents the subsequent labeling by the fluorescent reporter (IA-Rhodamine), allowing detection of target engagement via signal loss.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| No "Competition" Observed | CPPA concentration too low or slow kinetics. | Increase CPPA concentration (up to 500 µM) or incubation time (up to 4 hours). |

| Protein Precipitation | High hydrophobicity of the phenyl-alkyne group. | Ensure DMSO concentration < 2%. Use a more soluble buffer (add 0.1% Triton X-100). |

| High Background in MS | Non-specific alkylation of Lysines. | Chloroacetamides are Cys-selective at pH 7.4. Avoid pH > 8.0, where Lysine reactivity increases. |

| Internal Alkyne Reactivity | Attempting to "Click" the internal alkyne. | Stop. Internal alkynes do not react in standard CuAAC. Use Competitive ABPP (Method A) instead. |

Safety & Handling

-

Toxicity: Chloroacetamides are potent alkylating agents and potential carcinogens. Handle in a fume hood with nitrile gloves.

-

Inactivation: Quench excess probe with 10 mM DTT or Mercaptoethanol before disposal.

-

Storage: Store CPPA powder at -20°C. DMSO stocks should be fresh or stored at -80°C to prevent hydrolysis.

References

-

Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. Link

- Foundational text on using chloroacetamide fragments for cysteine profiling.

-

Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 2010. Link

- Establishes the isoTOP-ABPP methodology used in Method A.

-

Shannon, D. A., & Weerapana, E. "Covalent protein modification: the current landscape of residue-specific electrophiles." Current Opinion in Chemical Biology, 2015. Link

- Review of chloroacetamide reactivity and specificity.

-

Speers, A. E., & Cravatt, B. F. "Activity-Based Protein Profiling (ABPP) and Click Chemistry." ChemBioChem, 2004. Link

- Standard protocols for click chemistry in proteomics (highlighting terminal alkyne requirement).

preparation of 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide from 3-phenylprop-2-yn-1-amine

Application Note: A-021

Topic: Preparation of 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide from 3-phenylprop-2-yn-1-amine

Introduction & Significance

N-substituted 2-chloroacetamides are pivotal building blocks in organic and medicinal chemistry.[1] The chloroacetamide moiety serves as a versatile electrophilic handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[2] The target molecule, this compound, combines this reactive group with a phenylpropargyl scaffold, a structural motif present in various biologically active compounds. This application note provides a detailed, reliable protocol for the synthesis of this compound via N-acylation of 3-phenylprop-2-yn-1-amine with chloroacetyl chloride, a process based on the principles of the Schotten-Baumann reaction.[3][4]

The reaction involves the nucleophilic attack of the primary amine on the highly electrophilic carbonyl carbon of chloroacetyl chloride.[5][6] A base is incorporated to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7] This protocol has been optimized for high yield and purity, featuring straightforward execution and purification steps suitable for research and drug development laboratories.

Reaction Principle and Mechanism

The core of this synthesis is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-phenylprop-2-yn-1-amine acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group.[6] An equivalent of hydrochloric acid (HCl) is generated during this process. To prevent the protonation of the starting amine, which would render it non-nucleophilic, a base such as triethylamine (TEA) or an aqueous inorganic base is added to act as an acid scavenger.[7][8]

Overall Reaction:

Materials and Quantitative Data

Reagents and Materials

| Reagent/Material | Grade | Supplier |

| 3-phenylprop-2-yn-1-amine | ≥97% | Sigma-Aldrich |

| Chloroacetyl chloride | ≥98%, ReagentPlus® | Sigma-Aldrich |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |

| Anhydrous magnesium sulfate (MgSO₄) | ACS Reagent | Fisher Scientific |

| Ethyl acetate | ACS Grade | VWR Chemicals |

| Hexanes | ACS Grade | VWR Chemicals |

Equipment

-

Round-bottom flask (100 mL) with stir bar

-

Dropping funnel (50 mL)

-

Ice-water bath

-

Magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

Standard laboratory glassware and personal protective equipment (PPE)

Stoichiometry and Reagent Properties

| Compound | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 3-phenylprop-2-yn-1-amine | C₉H₉N | 131.17 | 10.0 | 1.0 | 1.31 g |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 10.5 | 1.05 | 0.84 mL |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.0 | 1.2 | 1.67 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 40 mL |

Detailed Experimental Protocol

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-phenylprop-2-yn-1-amine (1.31 g, 10.0 mmol).

-

Dissolve the amine in 40 mL of anhydrous dichloromethane (DCM).

-

Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

-

Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C. Causality: Cooling is essential to control the exothermic reaction upon addition of the highly reactive acyl chloride, preventing potential side reactions.

Step 2: Acylation Reaction

-

Dissolve chloroacetyl chloride (0.84 mL, 10.5 mmol) in 10 mL of anhydrous DCM in a dropping funnel.

-

Add the chloroacetyl chloride solution dropwise to the stirred amine solution over a period of 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.[9]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 2-3 hours.

Step 3: Reaction Monitoring

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes.

-

Spot the starting amine and the reaction mixture on a TLC plate. The reaction is complete when the starting amine spot is no longer visible. The product should appear as a new, less polar spot.

Step 4: Workup and Isolation

-

Pour the reaction mixture into a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 30 mL of saturated aqueous NaHCO₃ solution (to neutralize excess acid and remove triethylammonium salts), 30 mL of water, and 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.[10]

Step 5: Purification

-

Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system.

-

Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The expected yield is typically in the range of 85-95%.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.[11][12]

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include signals for the aromatic protons (multiplet, ~7.3-7.5 ppm), a broad singlet for the amide N-H proton, a doublet for the methylene group adjacent to the nitrogen (-NH-CH₂ -), and singlets for the methylene group adjacent to the chlorine (CH₂ -Cl) and the alkyne proton is absent.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals include the amide carbonyl carbon (~165 ppm), aromatic carbons, the two distinct alkyne carbons, and the two aliphatic methylene carbons.[11]

-

FTIR (ATR, cm⁻¹): Characteristic absorption bands are expected for the N-H stretch (~3300 cm⁻¹), the C≡C alkyne stretch (~2230 cm⁻¹), and the strong C=O amide I band (~1670 cm⁻¹).[13]

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₁H₁₀ClNO). The characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio) should be observed.[14]

Safety and Handling Precautions

This protocol involves hazardous chemicals and must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Chloroacetyl chloride (CAS: 79-04-9): Highly corrosive, toxic, and a lachrymator.[16][17] It reacts violently with water and moisture.[18] Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.[19] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15]

-

3-phenylprop-2-yn-1-amine: May cause skin and eye irritation. Handle with care.

-

Triethylamine: Flammable liquid and vapor. Corrosive and may cause severe skin and eye burns.

-

Dichloromethane: A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

All waste materials should be disposed of in accordance with local environmental regulations.

References

- Vertex AI Search. Chloroacetyl Chloride - Material Safety Data Sheet (MSDS). Accessed February 14, 2026.

- National Oceanic and Atmospheric Administration (NOAA). CHLOROACETYL CHLORIDE - CAMEO Chemicals. Accessed February 14, 2026.

- SATHEE. Chemistry Schotten Baumann Reaction. Accessed February 14, 2026.

- New Jersey Department of Health. Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. NJ.gov. Accessed February 14, 2026.

- International Programme on Chemical Safety (IPCS). ICSC 0845 - CHLOROACETYL CHLORIDE. Inchem.org. Accessed February 14, 2026.

- Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Accessed February 14, 2026.

- Organic Chemistry Portal. Schotten-Baumann Reaction. organic-chemistry.org. Accessed February 14, 2026.

- Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. chemistrynotes.com. August 23, 2023.

- J&K Scientific LLC. Schotten-Baumann Reaction. jk-sci.com. March 23, 2021.

- Wikipedia. Schotten–Baumann reaction. Accessed February 14, 2026.

- BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. benchchem.com.

- Suryawanshi, M. R., et al. "Design, synthesis, and computational studies of phenylacetamides as antidepressant agents." PMC, February 7, 2022.

- Singh, R., et al. "A facile amidation of chloroacetyl chloride using DBU." International Journal of ChemTech Research, 2017, 10(3): 365-372.

- Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. neliti.com. December 12, 2020.

- ResearchGate. Synthesis of 2-chloro-N-(substituted)phenylacetamide and.... Accessed February 14, 2026.

- ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Accessed February 14, 2026.

- Koca, M., et al. "Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests." PMC.

- BenchChem. Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide in the lab. benchchem.com.

- Gore, R. P., et al. "A review on various methods of amide synthesis." Der Pharma Chemica, 2011, 3(3): 409-421.

- Mendeleev Communications. Prop-2-yn-1-als and 1-phenylprop-2-yn-1-one in the chalcogen Baylis–Hillman reaction. rsc.org.

- ResearchGate. Synthesis of 3 in ACN using (a) chloroacetyl chloride and (b).... Accessed February 14, 2026.

- Reddit. Acylation with chloroacetyl chloride. reddit.com. October 27, 2025.

- Semantic Scholar. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. semanticscholar.org. May 23, 2024.

- Google Patents.

- Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. chemistrysteps.com. September 28, 2025.

- ChemicalBook. Chloroacetyl chloride: applications in synthesis and toxicology. chemicalbook.com. July 21, 2023.

- UVic.

- ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Accessed February 14, 2026.

- Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. youtube.com. January 23, 2013.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. jk-sci.com [jk-sci.com]

- 7. Schotten-Baumann Reaction [organic-chemistry.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. sphinxsai.com [sphinxsai.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. youtube.com [youtube.com]

- 15. nj.gov [nj.gov]

- 16. chemicalbull.com [chemicalbull.com]

- 17. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. lobachemie.com [lobachemie.com]

- 19. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]

Troubleshooting & Optimization

Technical Support Center: Minimizing Off-Target Reactivity of Chloroacetamide Probes in Cell Lysates

Welcome to the technical support center for the effective use of chloroacetamide-based chemical probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to minimize off-target reactivity in cell lysates. Our goal is to empower you with the knowledge to generate high-quality, reproducible data by ensuring the specific and intended labeling of your protein of interest.

Understanding Chloroacetamide Probe Reactivity: The Balance Between Potency and Specificity

Chloroacetamide probes are a class of covalent modifiers widely used in chemical biology and drug discovery for their ability to form stable bonds with nucleophilic amino acid residues on proteins.[1][2] Their primary target is the thiol group of cysteine residues, which are often found in the active sites of enzymes or play crucial roles in protein structure and function.[3] The formation of a covalent bond offers several advantages, including increased potency and the ability to overcome high endogenous ligand concentrations.[4]

However, the inherent reactivity of the chloroacetamide electrophile, often referred to as a "warhead," can also lead to off-target labeling of other nucleophilic residues such as histidine, lysine, and methionine.[3][5] This non-specific binding can complicate data interpretation, leading to false positives and an inaccurate understanding of a compound's true mechanism of action.[2] This guide will provide you with the principles and practical steps to control and minimize this off-target reactivity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and challenges encountered when working with chloroacetamide probes in complex biological matrices like cell lysates.

Q1: My chloroacetamide probe is showing high background labeling across my gel/blot. What are the likely causes and how can I reduce it?

High background is a common issue stemming from excessive off-target reactivity. Several factors can contribute to this:

-

Probe Concentration is Too High: A primary cause of non-specific labeling is using a probe concentration that far exceeds what is necessary to label your target of interest.

-

Suboptimal pH: The reactivity of both the cysteine thiol and off-target nucleophiles is highly dependent on pH.[5]

-

Prolonged Incubation Time or Elevated Temperature: Increasing reaction time and temperature can drive less favorable reactions with off-target residues.[5]

-

Inherent Probe Reactivity: Some chloroacetamide probes are intrinsically more reactive than others, leading to greater promiscuity.[6]

Troubleshooting Steps:

-

Optimize Probe Concentration: Perform a dose-response experiment to determine the lowest effective concentration of your probe that provides robust labeling of your target with minimal background.

-

Adjust Buffer pH: The optimal pH for cysteine labeling is typically between 7.0 and 8.0.[5] Avoid highly basic conditions (pH > 8.5) which can increase the reactivity of lysine residues.[5]

-

Control Reaction Time and Temperature: Minimize incubation times and perform labeling at room temperature or 4°C to enhance specificity.

-

Incorporate a Quenching Step: After the desired labeling time, add a quenching agent to consume the excess reactive probe. See the detailed protocol below.

Q2: I suspect my probe is reacting with residues other than cysteine. How can I identify these off-target interactions?

Identifying off-target interactions is crucial for validating your probe's specificity. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[1][7][8] In a competitive ABPP experiment, you can assess the proteome-wide selectivity of your chloroacetamide probe.

Q3: What are some effective quenching agents for chloroacetamide probes?

To stop the labeling reaction and prevent further non-specific binding, it is essential to add a quenching agent. Effective quenching agents are small molecules with highly reactive thiol groups that will rapidly consume any remaining chloroacetamide probe.

| Quenching Agent | Recommended Final Concentration | Notes |

| Dithiothreitol (DTT) | 10-20 mM | A strong reducing agent that will also reduce disulfide bonds. Use with caution if disulfide integrity is important for your downstream application. |

| β-Mercaptoethanol (BME) | 20-50 mM | Another effective thiol-based quenching agent. |

| L-Cysteine | 50-100 mM | A naturally occurring amino acid that can effectively quench the reaction. |

| Glutathione | 50-100 mM | A highly abundant intracellular thiol that serves as a natural scavenger of electrophiles.[9] |

Q4: How can I improve the signal-to-noise ratio in my experiments?

Beyond optimizing the labeling reaction itself, several general laboratory practices can help reduce non-specific binding and improve your signal-to-noise ratio:

-

Increase Salt Concentration: Adding NaCl (e.g., 150-250 mM) to your lysis and labeling buffers can help disrupt non-specific electrostatic interactions between proteins and your probe.[10][11][12]

-

Use Blocking Agents: Including a blocking protein like Bovine Serum Albumin (BSA) at 0.1-1% in your buffers can help saturate non-specific binding sites on your proteins and reaction vessels.[10][11]

-

Add Non-ionic Detergents: Low concentrations (0.01-0.1%) of non-ionic detergents like Tween-20 or Triton X-100 can help to minimize non-specific hydrophobic interactions.[11]

Experimental Protocols

Here we provide detailed, step-by-step protocols for key experiments to minimize off-target reactivity of your chloroacetamide probe.

Protocol 1: Optimizing Chloroacetamide Probe Labeling Conditions

This protocol outlines a systematic approach to determine the optimal probe concentration and incubation time for specific labeling of your target protein in cell lysate.

Materials:

-

Cell lysate containing your protein of interest

-

Chloroacetamide probe stock solution (e.g., 10 mM in DMSO)

-

Labeling buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

-

Quenching solution (e.g., 1 M DTT)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and running buffer

-

Appropriate detection method for your probe (e.g., fluorescence scanner, antibody for Western blot)

Procedure:

-

Prepare Cell Lysate: Lyse cells in a suitable buffer and determine the protein concentration using a standard assay (e.g., BCA).

-

Set up Labeling Reactions: In a series of microcentrifuge tubes, aliquot a consistent amount of cell lysate (e.g., 50 µg).

-

Dose-Response: Add your chloroacetamide probe to the lysate at a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µM). Include a DMSO-only control.

-

Time-Course: For a fixed, promising probe concentration from the dose-response experiment, set up a series of reactions and incubate for different durations (e.g., 15, 30, 60, 120 minutes).

-

Incubation: Incubate the reactions at a controlled temperature (e.g., room temperature).

-

Quench the Reaction: Stop the labeling by adding the quenching solution to each tube.

-

Prepare Samples for Analysis: Add SDS-PAGE loading buffer to each sample and heat at 95°C for 5 minutes.

-

Analyze by SDS-PAGE: Load equal amounts of protein per lane and run the gel.

-

Detect Labeled Proteins: Visualize the labeled proteins using the appropriate detection method.

-

Data Analysis: Identify the conditions that provide the strongest signal for your target protein with the lowest overall background labeling.

Visualizing the Optimization Workflow

Caption: On-target vs. off-target reactions of chloroacetamide probes.

Advanced Strategies for Ensuring Specificity

For challenging targets or when developing probes for in vivo applications, more advanced strategies may be necessary.

-

Incorporate a "Clickable" Handle: Synthesize your chloroacetamide probe with a bioorthogonal handle, such as an alkyne or azide. This allows for two-step labeling, where you first label your proteome with the chloroacetamide probe, followed by "clicking" on a reporter tag (e.g., biotin or a fluorophore) for detection. This can improve sensitivity and reduce background from unbound probe. [2]* Competitive Profiling: To confirm that your probe is binding to the intended target in a specific manner, perform a competition experiment. Pre-incubate your lysate with a known, non-covalent inhibitor of your target protein before adding your chloroacetamide probe. A specific interaction will be diminished in the presence of the competitor.

By applying the principles and protocols outlined in this guide, you will be well-equipped to minimize off-target reactivity and confidently interpret the results of your experiments with chloroacetamide probes.

References

- Reactive chemistry for covalent probe and therapeutic development. PMC

- Recent Advances in Covalent Drug Discovery. MDPI

- Covalent Tethering of Fragments For Covalent Probe Discovery. PubMed

- Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC

- Themed collection Covalent Drug Discovery. RSC Publishing

- How to eliminate non-specific binding?.

- 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences

- N-(3-azidophenyl)-2-chloroacetamide vs. Iodoacetamide for Cysteine Labeling. Benchchem

- Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. PMC

- The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modific

- 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Nicoya Lifesciences

- The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.

- Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabiliz

- Chloroacetamide, No-Weigh Form

- Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Longdom Publishing

- Nucleophilic covalent ligand discovery for the cysteine redoxome. PMC

- The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modific

- QM Analyses for Cysteine – Chloroacetamide Bioconjug

- Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC

- Stability-based approaches in chemoproteomics. PMC

- Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group.

- Technical Support Center: Minimizing Off-Target Labeling with Chloroacetyl-Containing Reagents. Benchchem

- Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabiliz

- Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.

- Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv

- Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed

- Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics.

- Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv

- Different chemical proteomic approaches to identify the targets of lap

- Coupling protein engineering with probe design to inhibit and image matrix metalloproteinases with controlled specificity. NIH

- The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. PubMed

- Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell de

- An In-depth Technical Guide to N-Chloroacetyl-L-methionine (Chloroac-met-OH) for Covalent Labeling of Proteins. Benchchem

- A novel quenched fluorescent activity-based probe reveals caspase-3 activity in the endoplasmic reticulum during apoptosis. PMC

- Chemoproteomic methods for covalent drug discovery. PMC

- Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins. PubMed

- Chemoproteomic profiling: from target discovery to target engagement – 16 March 2021. Target 2035

- Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC

Sources

- 1. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent Tethering of Fragments For Covalent Probe Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]

- 11. nicoyalife.com [nicoyalife.com]

- 12. technologynetworks.com [technologynetworks.com]

Technical Support Center: Stability of 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide

Topic: Stability & Handling in DMSO Stock Solutions

Executive Summary: The Nature of the Compound

2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide is a covalent electrophilic probe . Structurally, it consists of a chloroacetamide "warhead" linked to a phenyl-substituted alkyne tail.

-

Primary Mechanism: The chloroacetamide group (

) is designed to react with nucleophilic cysteine residues in proteins via an -

Stability Risk: Because it is designed to be reactive, it is inherently unstable in the presence of nucleophiles. While Dimethyl Sulfoxide (DMSO) is the standard solvent, moisture (water) acts as a competing nucleophile, leading to hydrolysis.

-

Critical Directive: The stability of this compound is binary: it is stable in anhydrous, frozen DMSO , but degrades rapidly in wet, room-temperature DMSO .

Troubleshooting Guide (FAQ)

Category A: Potency & Activity Loss

Q1: My IC50 values have shifted significantly (potency loss) after storing the stock at -20°C for 3 months. Is the compound degrading? A: Yes, this is the hallmark of hydrolytic deactivation .

-

The Cause: Chloroacetamides are susceptible to hydrolysis where the chlorine atom is displaced by a hydroxyl group (

) from water. Even "pure" DMSO is hygroscopic and can absorb atmospheric moisture during repeated opening of the vial. -

The Result: The resulting hydroxy-acetamide (

) is chemically inert toward cysteine residues. It cannot form the covalent bond required for inhibition, leading to a false "loss of potency." -

Solution: Do not use the old stock. Prepare a fresh stock using anhydrous DMSO and aliquot immediately into single-use vials to prevent moisture entry.

Q2: Can I use the "freeze-thaw" method to save reagents? A: No. Repeated freeze-thaw cycles are the primary cause of degradation for chloroacetamides.

-

Condensation: When a cold vial is opened in humid air, water condenses into the DMSO.

-

Micro-Hydrolysis: Each thaw cycle introduces more water, accelerating the conversion of the chloro-warhead to the inactive hydroxy-form.

-

Recommendation: Aliquot stocks immediately after preparation. Thaw an aliquot once, use it, and discard the remainder.

Category B: Solubility & Physical Appearance[1]

Q3: I see a white precipitate upon thawing my DMSO stock. Can I vortex and use it? A: Proceed with extreme caution.

-

Scenario 1 (Reversible): The DMSO froze (m.p. 18.5°C). Vortexing at 25-30°C should redissolve it immediately.

-

Scenario 2 (Irreversible): If the solid persists after warming, it is likely the hydrolyzed degradation product or a polymer. The hydroxy-acetamide derivative often has lower solubility in DMSO than the parent chloro-compound.

-

Action: Centrifuge the solution. If a pellet remains, discard the stock . Using the supernatant will result in an unknown concentration of the active inhibitor.

Category C: Chemical Reactivity[2]

Q4: Can I dilute this stock into a buffer containing DTT or Mercaptoethanol? A: Absolutely Not.

-

The Interaction: Dithiothreitol (DTT) and

-mercaptoethanol are thiols. Your compound is a thiol-reactive alkylating agent. -

The Outcome: The DTT will "quench" the inhibitor immediately in the tube before it ever reaches your protein target.

-